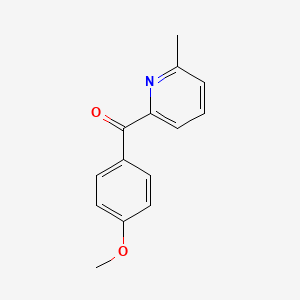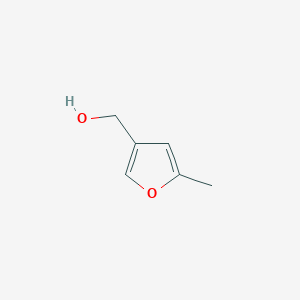![molecular formula C15H16O2 B1359180 [2-[(2-Methylphenyl)methoxy]phenyl]methanol CAS No. 478189-91-2](/img/structure/B1359180.png)
[2-[(2-Methylphenyl)methoxy]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-[(2-Methylphenyl)methoxy]phenyl]methanol” is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.29 . It is also known as "Benzenemethanol, 2-[(2-methylphenyl)methoxy]-" .
Molecular Structure Analysis
The molecular structure of “[2-[(2-Methylphenyl)methoxy]phenyl]methanol” consists of a phenyl ring attached to a methoxy group and a methylphenyl group . The exact 3D conformation of the molecule could not be found in the available resources.Physical And Chemical Properties Analysis
“[2-[(2-Methylphenyl)methoxy]phenyl]methanol” has a molecular weight of 228.29 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Photochemical and Thermal Addition Reactions
M. Somei et al. (1977) investigated the addition of methanol to 2-phenyl-3,1-benzoxazepine-5-carboxylate, demonstrating different product selectivities under photochemical and thermal conditions. This study highlights the varied chemical behaviors of similar compounds in different reaction environments, suggesting potential applications in organic synthesis and reaction mechanism studies (Somei et al., 1977).
Electrosynthesis and Synthetic Application
Shoji Furuta and T. Fuchigami (1998) explored the electrosynthesis involving fluoride ion mediated anodic α-methoxylation. Their research presents a method for introducing carbon nucleophiles with high diastereoselectivity, demonstrating the utility of such processes in the synthesis of complex organic molecules (Furuta & Fuchigami, 1998).
Synthesis of Novel Vicinal Haloethers
Jialuo Chen et al. (2022) developed a protocol for synthesizing novel vicinal haloethers, indicating the role of methanol not just as a solvent but also as a participant in the reaction. This research can inform the development of new synthetic routes in organic chemistry (Chen et al., 2022).
Probing Surface Sites of Nanocrystals
Zili Wu et al. (2012) used methanol to probe the surface sites of ceria nanocrystals. This approach can be applied to study the surface chemistry of various metal oxide catalysts, important in catalysis and material science (Wu et al., 2012).
Transition-Metal-Catalyzed Utilization in Organic Synthesis
Kishore Natte et al. (2017) discussed the use of methanol as a solvent and reagent in the formation of various bonds, highlighting its role in methylation, methoxylation, and other reactions. This review underscores the versatility of methanol in facilitating diverse chemical transformations (Natte et al., 2017).
Zukünftige Richtungen
The future directions for the study of “[2-[(2-Methylphenyl)methoxy]phenyl]methanol” and similar compounds could involve further exploration of their medicinal chemistry properties . This could include studying their interactions with various biological targets, their potential therapeutic applications, and their safety profiles.
Eigenschaften
IUPAC Name |
[2-[(2-methylphenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-6-2-3-8-14(12)11-17-15-9-5-4-7-13(15)10-16/h2-9,16H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIQYFWQPUXDQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629011 |
Source


|
| Record name | {2-[(2-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Methylphenyl)methoxy]phenyl]methanol | |
CAS RN |
478189-91-2 |
Source


|
| Record name | {2-[(2-Methylphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)

![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)






